(7Z)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound “(7Z)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic molecule that belongs to the class of thiazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylpropene and trimethoxyphenyl derivatives. The key steps may involve:
Condensation Reactions: Combining the phenylpropene and trimethoxyphenyl derivatives under acidic or basic conditions.
Cyclization: Formation of the thiazolotriazine ring system through intramolecular cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazines: Other compounds in this class may have similar structures but different substituents, leading to variations in biological activity.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties may exhibit comparable chemical reactivity and biological effects.
Uniqueness
The uniqueness of “(7Z)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(7Z)-7-[(E)-3-phenylprop-2-enylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H23N3O4S/c1-28-18-12-17(13-19(29-2)21(18)30-3)25-14-24-23-26(15-25)22(27)20(31-23)11-7-10-16-8-5-4-6-9-16/h4-13H,14-15H2,1-3H3/b10-7+,20-11- |
InChI Key |
WYSKOJVTPYGIJT-VTGAJVDQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC=CC4=CC=CC=C4)S3 |
Origin of Product |
United States |
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